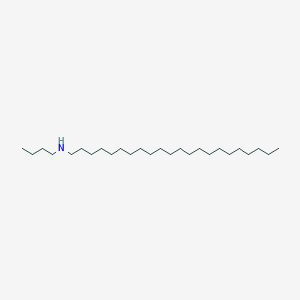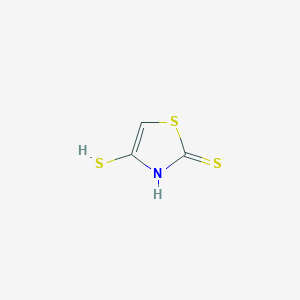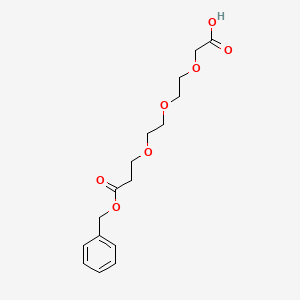
3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid typically involves multi-step organic reactions. One common method includes the esterification of tetraethylene glycol with phenylacetic acid, followed by oxidation and subsequent etherification steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
化学反応の分析
Types of Reactions
3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical processes, including signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid: Another compound with multiple ether linkages and a phenyl group, used in antibody-drug conjugates.
13,13-Dimethyl-11-oxo-3,6,9,12-tetraoxatetradecan-1-oic acid: Similar in structure but with additional methyl groups, affecting its reactivity and applications.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group, making it useful in click chemistry and polymer synthesis.
Uniqueness
3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid is unique due to its specific combination of ether linkages and a phenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
919297-76-0 |
|---|---|
分子式 |
C16H22O7 |
分子量 |
326.34 g/mol |
IUPAC名 |
2-[2-[2-(3-oxo-3-phenylmethoxypropoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H22O7/c17-15(18)13-22-11-10-21-9-8-20-7-6-16(19)23-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,18) |
InChIキー |
NTWQIFXXVZACFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


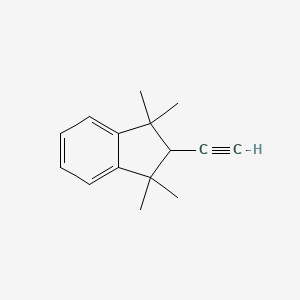

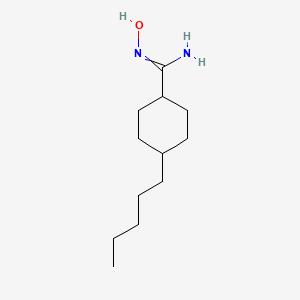
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
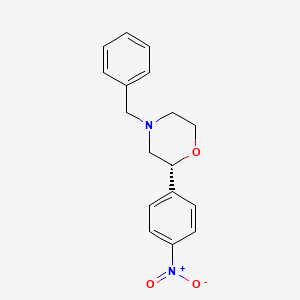

![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)

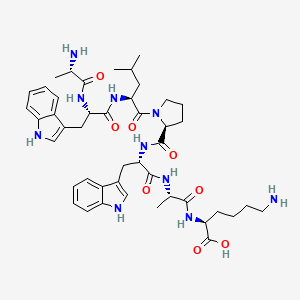
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
